1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol chemical structure and properties
1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol chemical structure and properties
An In-depth Technical Guide to 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
Abstract: This technical guide provides a comprehensive overview of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, and a robust method for its synthesis via reductive amination. It includes a step-by-step experimental protocol, analytical characterization data, and a discussion of its potential applications as a scaffold in drug discovery. Safety and handling protocols are also outlined. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction
Heterocyclic compounds containing piperidine and pyridine moieties are foundational scaffolds in modern pharmacology.[1] The piperidine ring, a saturated six-membered heterocycle, is a structural component in over twenty classes of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[2][3] Similarly, the pyridine ring is a common feature in numerous biologically active compounds.[4] The combination of these two pharmacophores in a single molecule, such as 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, creates a versatile building block with potential applications in a wide range of therapeutic areas, from anticancer to neurodegenerative disease research.[3]
This guide offers a detailed examination of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, from its fundamental chemical identity to its synthesis and potential utility in drug discovery programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is paramount for its application in research and development.
Chemical Structure
The molecular structure of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol consists of a piperidin-4-ol ring N-substituted with a 1-(pyridin-2-yl)ethyl group. This creates a chiral center at the benzylic-equivalent carbon.
Caption: Chemical structure of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
Physicochemical Data
The key physicochemical properties are summarized in the table below. These values are critical for designing experimental conditions, including reaction setups, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O | - |
| Molecular Weight | 220.31 g/mol | - |
| CAS Number | 208753-15-9 | - |
| Appearance | Expected to be a solid or oil | - |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, Ethanol, DMSO) | - |
| pKa (predicted) | ~9.5 (Piperidine N), ~5.0 (Pyridine N) | - |
| LogP (predicted) | ~1.5 - 2.0 | - |
Synthesis and Purification
The most direct and efficient method for synthesizing 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is through the reductive amination of 2-acetylpyridine and piperidin-4-ol. This two-step, one-pot reaction is widely used for C-N bond formation due to its operational simplicity and the commercial availability of starting materials.[5][6]
Synthesis Workflow
The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form a crucial iminium ion. This electrophilic intermediate is then reduced in situ by a hydride-donating agent to yield the final tertiary amine product.
Caption: Workflow for the synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
2-Acetylpyridine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-acetylpyridine (1.0 eq) and piperidin-4-ol (1.05 eq).
-
Dissolve the starting materials in an appropriate solvent like DCE or MeOH (approx. 0.2 M concentration).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the hemiaminal/iminium ion intermediate. A mild acid catalyst like acetic acid (0.1 eq) can be added to promote this step, though it is often not necessary.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality Note: NaBH(OAc)₃ is the preferred reducing agent for this transformation. It is milder and more selective than other hydrides like sodium borohydride (NaBH₄), reducing the risk of reducing the starting ketone before iminium formation.[10] It is also stable in the slightly acidic conditions that favor iminium ion formation.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient to afford the pure 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), the piperidine ring protons (δ 1.5-3.0 ppm), the methine proton of the ethyl bridge (a quartet), and the methyl protons (a doublet). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring and ethyl bridge.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 221.16.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol group, and C-N stretching bands.
Applications in Drug Development
The 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol scaffold is a valuable starting point for the development of novel therapeutic agents. The distinct chemical nature of its components allows for targeted modifications to explore structure-activity relationships (SAR).
-
Scaffold for Library Synthesis: The secondary alcohol on the piperidine ring and the pyridine ring itself are amenable to further chemical modification. The alcohol can be oxidized, esterified, or used in etherification reactions. The pyridine ring can undergo various substitutions, allowing for the creation of a diverse library of analogs for high-throughput screening.
-
Potential Pharmacological Targets: Piperidine and pyridine derivatives are known to interact with a wide array of biological targets.[2][3][11] Depending on the specific substitutions, compounds derived from this scaffold could be investigated as inhibitors of enzymes like monoamine oxidase (MAO), or as ligands for various G-protein coupled receptors (GPCRs).[11] The benzyl-piperidine substructure, in particular, is a well-established motif for targeting the catalytic site of acetylcholinesterase, a key enzyme in Alzheimer's disease therapy.[3]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12][13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14] Avoid contact with skin and eyes.[12] Keep away from heat, sparks, and open flames.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[15]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Conclusion
1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is a synthetically accessible and chemically versatile molecule. Its structure, combining two key pharmacophores, makes it an attractive scaffold for medicinal chemistry research. The robust reductive amination protocol detailed in this guide provides a reliable method for its synthesis, enabling further exploration of its potential in the development of novel therapeutics. Adherence to proper analytical characterization and safety protocols is crucial for its successful and safe application in the laboratory.
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